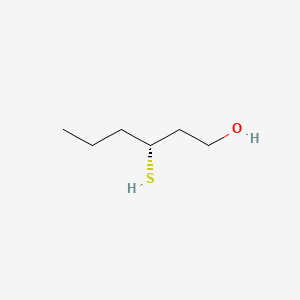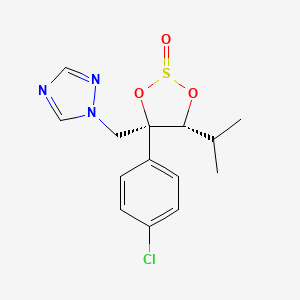
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structural features, including a chlorophenyl group, an isopropyl group, and a dioxathiolan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and isopropyl groups. The dioxathiolan ring is then formed through a series of oxidation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include batch reactors and continuous flow systems, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives with different substituents. Examples include:
- 1H-1,2,4-Triazole, 1-(4-chlorophenyl)-
- 1H-1,2,4-Triazole, 1-(5-isopropyl)-
Uniqueness
The uniqueness of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(4-chlorophenyl)-5-(1-methylethyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
107741-40-2 |
|---|---|
Molekularformel |
C14H16ClN3O3S |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
(4S,5R)-4-(4-chlorophenyl)-5-propan-2-yl-4-(1,2,4-triazol-1-ylmethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C14H16ClN3O3S/c1-10(2)13-14(21-22(19)20-13,7-18-9-16-8-17-18)11-3-5-12(15)6-4-11/h3-6,8-10,13H,7H2,1-2H3/t13-,14-,22?/m1/s1 |
InChI-Schlüssel |
NPFKMHWOXVEEPD-PMBFKINQSA-N |
Isomerische SMILES |
CC(C)[C@@H]1[C@@](OS(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)C1C(OS(=O)O1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



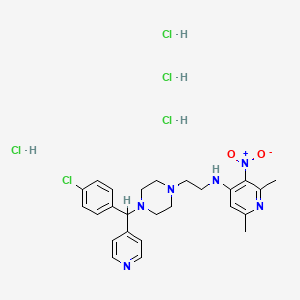
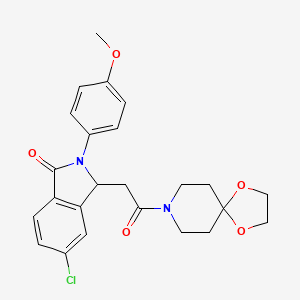

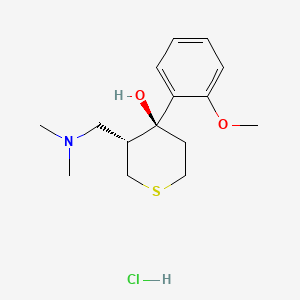
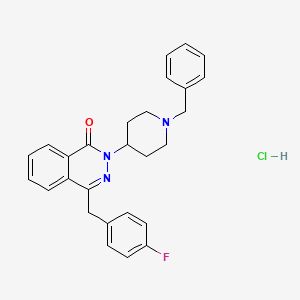

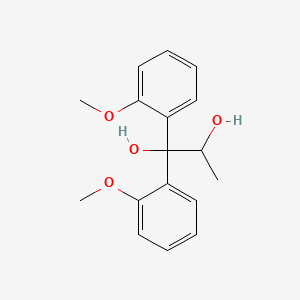
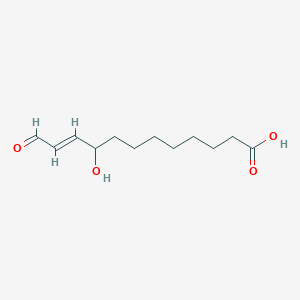
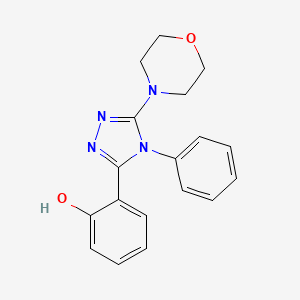

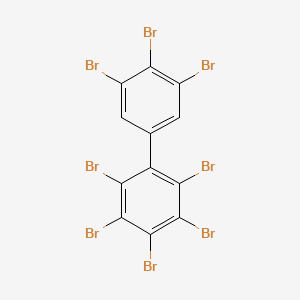
![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)
